molecular formula C11H11FN2O2 B012099 (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid CAS No. 110221-04-0

(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid

Cat. No. B012099
M. Wt: 222.22 g/mol
InChI Key: DEBQMEYEKKWIKC-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable route is the reaction of 4-fluoroindole-3-acetic acid with an appropriate reagent. For instance, in one method, 4-fluoroindole-3-acetic acid is treated with acetyl chloride in the presence of aluminum trichloride to yield the desired product. The overall yield can vary, but it has been reported to be around 22% .


Molecular Structure Analysis

The molecular formula of this compound is C11H11FN2O2 . It contains an indole ring, an amino group, and a carboxylic acid group. The 3D structure reveals the spatial arrangement of these functional groups, contributing to its biological activity .


Physical And Chemical Properties Analysis

  • Toxicity : Safety information indicates it as a warning substance, but further details are needed .

Scientific Research Applications

Labeling Bacterial Arginyl-tRNA Synthetases

4-Fluoro-DL-tryptophan (4-F-TRP) is used to label bacterial arginyl-tRNA synthetases for conformational analysis . This helps in understanding the structure and function of these enzymes, which play a crucial role in protein synthesis.

NMR Spectra Analysis

4-Fluoro-DL-tryptophan is used to label myoglobins and hemoglobins for NMR spectra analysis . This allows researchers to study the structure and dynamics of these proteins at atomic resolution.

Fluorescence Properties Study

The fluorescence properties of tryptophan residues are sensitive to the microenvironment of fluorophores in proteins . Therefore, fluorescence characteristics are widely used to study structural transitions in proteins.

Enzymatic Synthesis of Fluorinated Compounds

Fluorinated nitro-tryptophan analogs were obtained by P450TxtE from 1.5 mM 4-F-dl-tryptophan and 5-F-l-tryptophan in a 10 mL reaction system . This expands the application potential of these compounds in various fields.

Fluorescence Sensing of Acetone and Tryptophan

Research has been conducted on studying fluorescence sensing of acetone and tryptophan based on Zinc-Based Triple Interpenetrating Metal–Organic Skeletons . This can be used in the development of sensors and diagnostic tools.

Protein Synthesis

Exogenous 5-fluoro-Trp is incorporated into proteins in normal protein synthesis . Since 19 F is a useful reporter group, this provides a method for studying enzyme mechanisms by NMR.

properties

IUPAC Name

(2R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBQMEYEKKWIKC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350902
Record name (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid

CAS RN

110221-04-0
Record name (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Reactant of Route 2
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Reactant of Route 3
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Reactant of Route 4
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Reactant of Route 6
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid

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